4-Benzyl-3-(2,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
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Overview
Description
4-Benzyl-3-(2,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of thiazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-(2,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminobenzamides with aldehydes under visible light irradiation . This method is considered green and efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-(2,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce thiazolidinone derivatives.
Scientific Research Applications
4-Benzyl-3-(2,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzyl-3-(2,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.
Phenyl boronic acid derivatives: Used in organic synthesis and as fluorescent tools.
Uniqueness
4-Benzyl-3-(2,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is unique due to its complex structure and diverse potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C23H14Cl2N2OS2 |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
4-benzyl-3-(2,4-dichlorophenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C23H14Cl2N2OS2/c24-15-10-11-16(18(25)12-15)20-21-26(13-14-6-2-1-3-7-14)22(28)17-8-4-5-9-19(17)27(21)23(29)30-20/h1-12H,13H2 |
InChI Key |
CRYBLOLWRHWCFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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